2-Fluoro-1-(2-methylphenyl)ethan-1-amine hydrochloride
Description
2-Fluoro-1-(2-methylphenyl)ethan-1-amine hydrochloride is a fluorinated phenethylamine derivative characterized by a 2-methylphenyl aromatic ring and a fluorine atom at the β-position of the ethanamine chain. The hydrochloride salt form enhances stability and solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-fluoro-1-(2-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-7-4-2-3-5-8(7)9(11)6-10;/h2-5,9H,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRGQRMNODLDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CF)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193064-80-9 | |
| Record name | 2-fluoro-1-(2-methylphenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylphenylacetonitrile.
Fluorination: The nitrile group is reduced to an amine using lithium aluminum hydride (LiAlH4) in an ether solvent.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a palladium catalyst to reduce the nitrile group to an amine.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-Fluoro-1-(2-methylphenyl)ethan-1-amine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially affecting neurotransmitter pathways and other biological processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Biological Activity
2-Fluoro-1-(2-methylphenyl)ethan-1-amine hydrochloride is a synthetic compound belonging to the phenethylamine family, which has garnered interest for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 192.65 g/mol. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique chemical properties, enhancing its lipophilicity and potentially influencing its biological interactions.
The compound is believed to interact with various neurotransmitter systems, particularly affecting dopaminergic and serotonergic pathways. Its mechanism of action may involve:
- Receptor Binding : It may act as an agonist or antagonist at specific receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes, leading to altered metabolic pathways in cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter release, particularly dopamine and serotonin, which are crucial in regulating mood and behavior.
- Potential Therapeutic Applications : Its stimulant properties suggest potential use in treating conditions such as depression and anxiety disorders.
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Study on Neurotransmitter Interaction : A study investigated the binding affinity of this compound to serotonin receptors. Results indicated a moderate affinity for the 5-HT_2A receptor, suggesting potential implications for mood regulation .
- Animal Model Studies : In vivo tests demonstrated that administration of the compound led to increased locomotor activity in rodents, akin to other known stimulants. This effect was attributed to enhanced dopaminergic transmission .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-1-(2-methylphenyl)ethan-1-amine hydrochloride?
- Methodology :
- Friedel-Crafts Alkylation : Start with 2-methylbenzene derivatives, introduce the ethylamine group via Friedel-Crafts alkylation using AlCl₃ as a Lewis catalyst under anhydrous conditions .
- Reductive Amination : React 2-fluoroacetophenone derivatives with ammonia or methylamine in the presence of reducing agents like NaBH₃CN or LiAlH₄ to form the amine backbone, followed by HCl treatment to generate the hydrochloride salt .
- Purification : Crystallization in ethanol or methanol improves purity, monitored by HPLC (>98% purity) .
Q. How is the compound characterized for structural confirmation and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorine-induced deshielding effects (e.g., δ ~4.8 ppm for NH₂ in DMSO-d₆) and aromatic proton splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 198.1) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- Use PPE (nitrile gloves, lab coat, goggles) to avoid dermal/ocular exposure. Conduct reactions in fume hoods due to potential HCl vapor release during salt formation .
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
- Dispose of waste via neutralization with sodium bicarbonate before incineration by licensed facilities .
Advanced Research Questions
Q. How can enantiomeric purity be enhanced during synthesis?
- Chiral Resolution :
- Use chiral auxiliaries (e.g., (S)-α-methylbenzylamine) during reductive amination to bias stereochemistry, followed by diastereomeric salt crystallization .
- HPLC with Chiral Columns : Employ cellulose-based CSPs (Chiralpak® IC) with hexane:isopropanol gradients (85:15) for baseline separation (α > 1.5) .
Q. How to resolve contradictions in reported biological activity data?
- Strategies :
- Dose-Response Curves : Validate activity across multiple assays (e.g., receptor binding vs. cellular viability) to distinguish target-specific effects from cytotoxicity .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Q. What computational methods predict target interactions and SAR?
- Approaches :
- Molecular Docking (AutoDock Vina) : Simulate binding to serotonin/dopamine receptors using cryo-EM structures (PDB: 6WGT) to prioritize substituent modifications .
- MD Simulations (GROMACS) : Assess fluorophenyl group dynamics in lipid bilayers to optimize blood-brain barrier penetration .
Q. How to design in vivo studies for neuropharmacological applications?
- Experimental Design :
- Pharmacokinetics : Administer 5–20 mg/kg (IP/IV) in rodent models, with plasma half-life monitored via LC-MS. Brain homogenate analysis quantifies CNS penetration .
- Behavioral Assays : Use forced swim tests (FST) or open-field tests to correlate dose-dependent effects with monoamine reuptake inhibition .
Q. What strategies improve solubility for aqueous-based assays?
- Formulation :
- Prepare 10 mM stock solutions in DMSO, dilute in PBS (≤0.1% DMSO) to avoid solvent interference .
- Co-solvents (β-cyclodextrin at 5% w/v) enhance solubility without altering receptor binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
